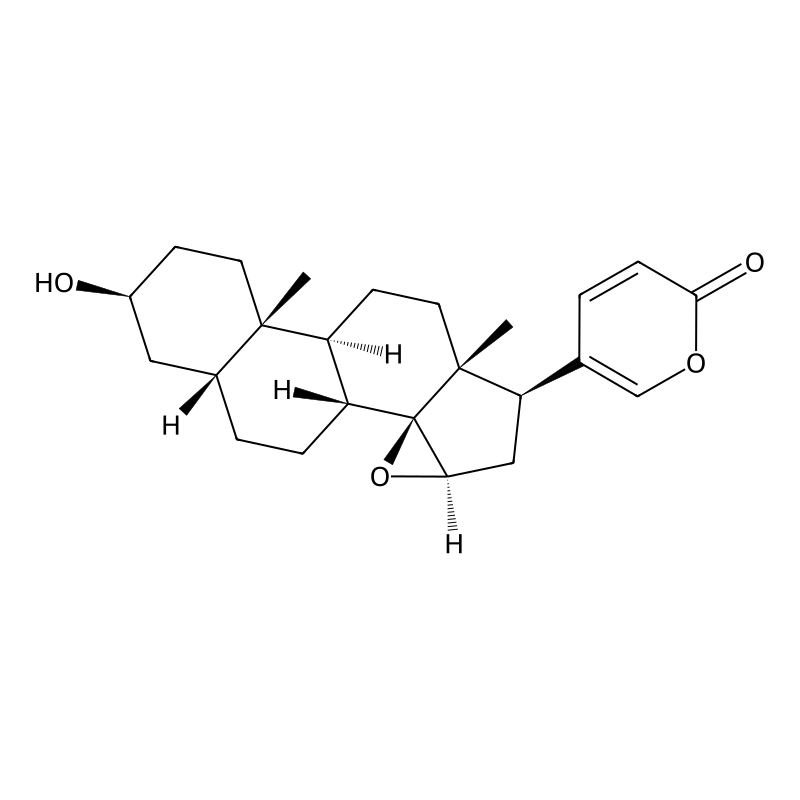

Resibufogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Resibufogenin (CAS 465-39-4) is a primary bufadienolide compound characterized by a steroidal core, a C17 α-pyrone ring, and a distinctive 14β,15β-epoxide moiety. In industrial and academic procurement, it is primarily sourced as an analytical reference standard, a Na+/K+-ATPase inhibitor for cardiovascular and oncology research, and a versatile synthetic precursor. Unlike other major bufadienolides that feature terminal hydroxyl or acetyl groups at the C14 or C16 positions, resibufogenin's epoxide ring governs its specific physicochemical properties, including its intermediate polarity and specific metabolic clearance pathways. This structural distinction makes it a necessary material for researchers requiring specific pharmacokinetic profiles or a reactive handle for late-stage steroidal modifications [1].

Procuring generic bufadienolide mixtures or substituting resibufogenin with closely related analogs like bufalin or cinobufagin alters experimental outcomes and processability. In pharmacological screening, bufalin acts as a strong, time-dependent inactivator of human CYP3A4, which introduces severe confounding variables in drug-drug interaction models, whereas resibufogenin does not [1]. In formulation development, the differing lipophilicities of these analogs directly impact nanocarrier loading, with resibufogenin demonstrating higher entrapment efficiencies in standard liposomal matrices compared to bufalin [2]. Furthermore, for medicinal chemistry applications, the 14β,15β-epoxide of resibufogenin is chemically reactive and required for ring-opening derivatization, a synthetic pathway impossible to execute using the C14-hydroxylated bufalin [3].

References

- [1] Unique Oxidative Metabolism of Bufalin Generates Two Reactive Metabolites That Strongly Inactivate Human Cytochrome P450 3A. Journal of Medicinal Chemistry. 2022.

- [2] Improved Antitumor Efficacy and Pharmacokinetics of Bufalin via PEGylated Liposomes. Nanoscale Research Letters. 2017.

- [3] Scalable Protecting-Group-Free Total Synthesis of Resibufogenin and Bufalin. Organic Letters. 2024.

Absence of Time-Dependent CYP3A4 Inactivation

In human liver microsome assays, bufalin acts as a strong, time-dependent inactivator of human CYP3A4 (kinact = 0.140 min-1, KI = 20.9 μM), suppressing approximately 53% of enzyme activity within 10 minutes at 10 μM. In contrast, resibufogenin exhibits reversible inhibition and does not cause time-dependent inactivation of hCYP3A4 under identical NADPH-generating conditions [1].

| Evidence Dimension | Time-dependent hCYP3A4 inactivation |

| Target Compound Data | No time-dependent inactivation (reversible inhibition only) |

| Comparator Or Baseline | Bufalin: Strong time-dependent inactivation (kinact = 0.140 min-1) |

| Quantified Difference | Qualitative divergence in mechanism; 0% vs 53% time-dependent activity loss at 10 mins |

| Conditions | Human liver microsomes (HLM) with NADPH-generating system |

Selecting resibufogenin allows researchers to evaluate Na+/K+-ATPase inhibition without confounding the assay with severe CYP3A4-mediated metabolic interference.

Higher Liposomal Entrapment Efficiency

When formulated into standard Lipoid E-80 and cholesterol liposomes at pH 6.5, resibufogenin achieves an entrapment efficiency of 92.1%. Under the exact same formulation parameters, cinobufagin achieves 90.0% encapsulation, while bufalin drops to 86.5% [1].

| Evidence Dimension | Liposomal entrapment efficiency |

| Target Compound Data | 92.1% encapsulation |

| Comparator Or Baseline | Bufalin: 86.5% encapsulation |

| Quantified Difference | 5.6% absolute increase in API loading efficiency compared to bufalin |

| Conditions | Lipoid E-80 1.25% and cholesterol 0.06% liposomes at pH 6.5 |

Higher entrapment efficiency reduces API waste during manufacturing and ensures more consistent dosing in targeted nanocarrier delivery systems.

Intermediate In Vivo Pharmacokinetic Clearance

Human single-dose pharmacokinetic profiling of bufadienolides reveals distinct systemic clearance rates. Resibufogenin demonstrates an intermediate plasma half-life (T1/2) of 11.5 hours. This sits between the rapid clearance of cinobufagin (8.94 hours) and the prolonged retention of bufalin (15.8 hours) [1].

| Evidence Dimension | Plasma half-life (T1/2) |

| Target Compound Data | 11.5 hours |

| Comparator Or Baseline | Bufalin: 15.8 hours; Cinobufagin: 8.94 hours |

| Quantified Difference | 4.3 hours faster clearance than bufalin; 2.56 hours slower than cinobufagin |

| Conditions | Human single-dose pharmacokinetic study |

This intermediate clearance profile makes resibufogenin highly suitable for in vivo models requiring sustained exposure without the cumulative toxicity risks associated with bufalin.

Late-Stage Synthetic Versatility via 14,15-Epoxide

Resibufogenin features a reactive 14β,15β-epoxide ring, which serves as a synthetic handle. Treatment of this epoxide with sulfuric acid enables ring-opening to introduce a hydroxyl group at the 15α-position, facilitating the synthesis of 15α-hydroxybufalin and other analogs. Bufalin and cinobufagin lack this epoxide, rendering them unsuitable as common precursors for divergent D-ring modifications [1].

| Evidence Dimension | Reactive functional group for D-ring modification |

| Target Compound Data | Presence of 14β,15β-epoxide enabling acid-catalyzed ring opening |

| Comparator Or Baseline | Bufalin and Cinobufagin: Terminal C14-hydroxyl or C16-acetyl groups |

| Quantified Difference | Enables divergent synthesis of multiple natural products from a single precursor |

| Conditions | Laboratory synthesis and late-stage steroidal modification |

Procuring resibufogenin as a starting material allows medicinal chemists to generate broad libraries of bufadienolide analogs rather than relying on complex de novo multi-step syntheses.

Starting Material for Bufadienolide Library Synthesis

Due to the reactivity of its 14β,15β-epoxide ring, resibufogenin is procured by medicinal chemists as a foundational precursor. It enables the divergent synthesis of multiple D-ring modified steroidal analogs via acid-catalyzed ring opening, bypassing the need for multi-step de novo synthesis required when starting from non-epoxidized analogs like bufalin [1].

API for High-Efficiency Liposomal Formulations

In nanomedicine and targeted delivery research, resibufogenin is selected over bufalin due to its 92.1% liposomal entrapment efficiency. This characteristic minimizes active pharmaceutical ingredient waste and ensures consistent dosing profiles when developing lipid-based nanocarriers for oncology models [2].

Na+/K+-ATPase Assays Requiring Clean CYP3A4 Profiles

For pharmacological screening where drug-drug interaction (DDI) confounding must be minimized, resibufogenin provides potent Na+/K+-ATPase inhibition without the time-dependent hCYP3A4 inactivation observed with bufalin. This makes it the preferred reference standard for baseline cardiovascular and neurological assays in metabolically active models [3].

In Vivo Efficacy Models Requiring Balanced Clearance

Researchers designing in vivo dosing regimens utilize resibufogenin for its 11.5-hour half-life. This intermediate pharmacokinetic profile provides sustained systemic exposure compared to the rapidly cleared cinobufagin, while avoiding the cumulative toxicity risks associated with the prolonged retention of bufalin[4].

References

- [1] Scalable Protecting-Group-Free Total Synthesis of Resibufogenin and Bufalin. Organic Letters. 2024.

- [2] Improved Antitumor Efficacy and Pharmacokinetics of Bufalin via PEGylated Liposomes. Nanoscale Research Letters. 2017.

- [3] Unique Oxidative Metabolism of Bufalin Generates Two Reactive Metabolites That Strongly Inactivate Human Cytochrome P450 3A. Journal of Medicinal Chemistry. 2022.

- [4] Metabolism and Disposition of Kyushin, a Drug Containing Senso. The American Journal of Chinese Medicine. 1992.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

24183-15-1

Wikipedia

Dates

2: Shimada K, Ro JS, Kanno C, Nambara T. Occurrence of bufogenin conjugates in the skin of Korean toad. Chem Pharm Bull (Tokyo). 1987 Dec;35(12):4996-9. PubMed PMID: 2837336.

3: Wang ZY, Wang HL, Zhou J, Ma HY, Gong Y, Yan WL, Qian DW. [Comparison of chemical composition between fresh and processed Bufonis Venenum by UPLC-TQ-MS]. Zhongguo Zhong Yao Za Zhi. 2015 Oct;40(20):3967-73. Chinese. PubMed PMID: 27062811.

4: Chu Q, Xu H, Gao M, Guan X, Liu H, Deng S, Huo X, Liu K, Tian Y, Ma X. Liver-targeting Resibufogenin-loaded poly(lactic-co-glycolic acid)-D-α-tocopheryl polyethylene glycol 1000 succinate nanoparticles for liver cancer therapy. Int J Nanomedicine. 2016 Jan 27;11:449-63. doi: 10.2147/IJN.S93541. PubMed PMID: 26869788; PubMed Central PMCID: PMC4734807.

5: Ichikawa M, Sowa Y, Iizumi Y, Aono Y, Sakai T. Resibufogenin Induces G1-Phase Arrest through the Proteasomal Degradation of Cyclin D1 in Human Malignant Tumor Cells. PLoS One. 2015 Jun 29;10(6):e0129851. doi: 10.1371/journal.pone.0129851. PubMed PMID: 26121043; PubMed Central PMCID: PMC4488249.

6: Ning J, Yu ZL, Hu LH, Wang C, Huo XK, Deng S, Hou J, Wu JJ, Ge GB, Ma XC, Yang L. Characterization of phase I metabolism of resibufogenin and evaluation of the metabolic effects on its antitumor activity and toxicity. Drug Metab Dispos. 2015 Mar;43(3):299-308. doi: 10.1124/dmd.114.060996. PubMed PMID: 25504504.

7: Wang ZJ, Sun L, Heinbockel T. Resibufogenin and cinobufagin activate central neurons through an ouabain-like action. PLoS One. 2014 Nov 24;9(11):e113272. doi: 10.1371/journal.pone.0113272. PubMed PMID: 25420080; PubMed Central PMCID: PMC4242513.

8: Liu JQ, Si N, Yang J, Zhao HY, Bian BL, Wang HJ. [Identification of bufadienolides profiling in cinobufacino by HPLC-DAD-FT-ICR-MS method]. Yao Xue Xue Bao. 2014 Feb;49(2):244-8. Chinese. PubMed PMID: 24761616.

9: Mou LY, Xin XL, Chen L, Dong PP, Lan R, Su DH, Huang J, Wang JH, Zhan LB. Biotransformation of resibufogenin by Actinomucor elegans. J Asian Nat Prod Res. 2014;16(6):623-8. doi: 10.1080/10286020.2014.921911. PubMed PMID: 24911667.

10: Xin XL, Sun JH, Wang XB, Xi RG, Wang G, Lan R, Su DH, Li H, Huo XK, Wang C. Microbial transformation of resibufogenin by Curvularia lunata AS 3.4381. J Asian Nat Prod Res. 2014;16(3):290-5. doi: 10.1080/10286020.2013.878332. PubMed PMID: 24456251.

11: Wang W, Liu MD, Yan YY, Ye Y, Zhao JH, Xiong H, Xiao M, Liao LC. [Determination of cinobufagin and resibufogenin in liver tissue by HPLC-MS/MS]. Fa Yi Xue Za Zhi. 2013 Aug;29(4):268-72. Chinese. PubMed PMID: 24350542.

12: Zhu ZT, Deng S, Liu D, Zhang BJ, Sun HZ, Tian Y, Wang CY, Wang L, Ma XC. Isolation and identification of phase I metabolites of resibufogenin in rats. Xenobiotica. 2013 May;43(5):479-85. doi: 10.3109/00498254.2012.728728. PubMed PMID: 23153055.

13: Puschett JB. Marinobufagenin predicts and resibufogenin prevents preeclampsia: a review of the evidence. Am J Perinatol. 2012 Nov;29(10):777-85. doi: 10.1055/s-0032-1316447. Review. PubMed PMID: 22814872.

14: Cao W, Chen Y, Yuan L, He JJ. [Determination of protein binding rates of cinobufagin and resibufogenin with different plasmas by HPLC]. Yao Xue Xue Bao. 2012 Sep;47(9):1200-4. Chinese. PubMed PMID: 23227551.

15: Xie RF, Li ZC, Gao B, Shi ZN, Zhou X. Bufothionine, a possible effective component in cinobufocini injection for hepatocellular carcinoma. J Ethnopharmacol. 2012 Jun 1;141(2):692-700. doi: 10.1016/j.jep.2011.12.018. PubMed PMID: 22210051.

16: Xing J, Chen L, Song J, Guo C, Yang G, Zeng A. Separation and determination of resibufogenin and cinobufagin in Chansu using reversed-phase liquid chromatography with γ-cyclodextrin as mobile-phase modifier. J Sep Sci. 2012 Aug;35(15):1884-92. doi: 10.1002/jssc.201200058. PubMed PMID: 22623502.

17: Boos TL, Cheng K, Greiner E, Deschamps JR, Jacobson AE, Rice KC. Configurational reassignment and improved preparation of the competitive IL-6 receptor antagonist 20R,21R-epoxyresibufogenin-3-formate. J Nat Prod. 2012 Apr 27;75(4):661-8. doi: 10.1021/np2008957. PubMed PMID: 22360661; PubMed Central PMCID: PMC3351795.

18: Uddin MN, Agunanne EE, Horvat D, Puschett JB. Resibufogenin administration prevents oxidative stress in a rat model of human preeclampsia. Hypertens Pregnancy. 2012;31(1):70-8. doi: 10.3109/10641955.2010.525275. PubMed PMID: 21174582.

19: Zheng J, Su DH, Zhang DS, Xin XL, Liu JY, Tian Y, Wei Q, Cui X. Novel microbial transformation of resibufogenin by Absidia coerules. Nat Prod Commun. 2011 Nov;6(11):1581-4. PubMed PMID: 22224264.

20: Hao S, Bao YM, An LJ, Cheng W, Zhao RG, Bi J, Wang HS, Sun CS, Liu JW, Jiang B. Effects of Resibufogenin and Cinobufagin on voltage-gated potassium channels in primary cultures of rat hippocampal neurons. Toxicol In Vitro. 2011 Dec;25(8):1644-53. doi: 10.1016/j.tiv.2011.07.001. PubMed PMID: 21798339.

Explore Compound Types